molecular formula C8H8FNO4S B2810124 Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate CAS No. 2344681-31-6

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate

Cat. No.: B2810124
CAS No.: 2344681-31-6
M. Wt: 233.21
InChI Key: KQTOBHQWKCPNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C8H8FNO4S It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Safety and Hazards

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. The safety precautions include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate typically involves the reaction of 5-fluorosulfonyl-3-methylpyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile under controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted pyridine compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .

Mechanism of Action

The mechanism of action of Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate
  • Methyl 5-bromosulfonyl-3-methylpyridine-2-carboxylate
  • Methyl 5-iodosulfonyl-3-methylpyridine-2-carboxylate

Uniqueness

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOBHQWKCPNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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